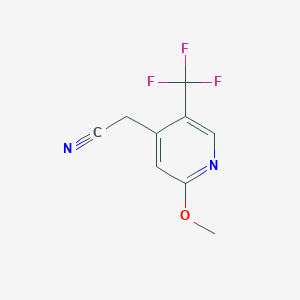

2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile

Description

2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 2-position, a trifluoromethyl (-CF₃) group at the 5-position, and an acetonitrile (-CH₂CN) substituent at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of the trifluoromethyl group and the steric/electronic modulation provided by the methoxy group. Its molecular formula is C₉H₇F₃N₂O, with a molecular weight of 232.17 g/mol (estimated based on analogs in ).

Properties

IUPAC Name |

2-[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-8-4-6(2-3-13)7(5-14-8)9(10,11)12/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXFKCFZGHRJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nitrile-Functionalized Pyridine Precursors

One promising route involves starting with a suitably substituted pyridine, such as 2-methoxy-5-trifluoromethylpyridine, and then introducing the acetonitrile group at the 4-position through nucleophilic substitution or electrophilic aromatic substitution reactions.

- Preparation of 2-methoxy-5-(trifluoromethyl)pyridine : This can be achieved via halogenation of pyridine derivatives followed by substitution with trifluoromethyl groups using reagents like trifluoromethylating agents (e.g., Togni’s reagent, or Ruppert-Prakash reagent).

- Introduction of the acetonitrile group : Using halogenation at the 4-position followed by nucleophilic substitution with cyanide ions (e.g., sodium cyanide) to form the nitrile.

Multi-Step Synthesis from Pyridine Derivatives

A typical multi-step approach involves:

- Step 1: Synthesis of a trifluoromethylated pyridine ring, possibly via electrophilic trifluoromethylation of a pyridine precursor.

- Step 2: Selective methoxylation at the 2-position, achieved through nucleophilic substitution with methoxide ions.

- Step 3: Halogenation at the 4-position, often using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.

- Step 4: Nucleophilic substitution with cyanide (e.g., sodium cyanide) to attach the acetonitrile group at the 4-position.

Alternative Routes: Using Trifluoromethylated Intermediates

Research indicates that compounds such as 2,6,4-ACTF (a trifluoromethylated pyridine derivative) can be transformed into the target molecule via nitrile formation and subsequent functional group modifications. These methods involve catalytic or thermal reactions to introduce the nitrile group efficiently.

Notes on Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Trifluoromethylation | Ruppert-Prakash reagent, Togni’s reagent | -78°C to room temperature | Electrophilic trifluoromethylation of pyridine derivatives |

| Methoxylation | Sodium methoxide | Reflux in methanol or ethanol | Nucleophilic substitution at the 2-position |

| Halogenation | NBS or NCS | Room temperature to mild heating | Selective halogenation at 4-position |

| Nitrile introduction | Sodium cyanide | Reflux in polar aprotic solvents | Nucleophilic substitution at halogenated position |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Main Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct trifluoromethylation + substitution | Pyridine derivatives | Trifluoromethylating agents, sodium cyanide | Electrophilic trifluoromethylation, halogenation, nucleophilic cyanide substitution | High regioselectivity | Requires multiple steps, handling toxic cyanide |

| Multi-step synthesis from precursors | 2-methoxy-5-trifluoromethylpyridine | NBS, sodium cyanide, methoxide | Halogenation, nitrile substitution, methoxylation | Modular approach | Longer synthesis time, purification challenges |

| Patent-based route | Pyridine derivatives | Catalytic reduction, nitrile formation | Functionalization and reduction steps | Industrial scalability | Requires specialized catalysts |

Research Findings and Patent Insights

- Patent EP2527327A1 describes methods for producing trifluoromethylated pyridines, emphasizing electrophilic trifluoromethylation and subsequent functionalization, which can be adapted for synthesizing the target compound.

- Studies on fluorinated pyridines suggest that nucleophilic substitution reactions with cyanide ions are efficient for attaching nitrile groups at halogenated positions.

- Catalytic reduction techniques, such as hydrogenation over palladium catalysts, are employed for dehalogenation and nitrile formation, offering high yields under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid.

Reduction: Formation of 2-methoxy-5-(trifluoromethyl)pyridine-4-ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile

The synthesis of this compound typically involves multi-step organic reactions. The following outlines the general synthetic route:

- Starting Material : The synthesis begins with 2-methoxy-5-(trifluoromethyl)pyridine.

- Nitrile Introduction : The acetonitrile group is introduced through a nucleophilic substitution reaction using a nitrile source such as acetonitrile under basic conditions.

- Reaction Conditions : The reaction is often conducted in the presence of bases like sodium hydride or potassium carbonate and polar aprotic solvents (e.g., DMSO or DMF) at elevated temperatures (80-120°C) to facilitate the reaction .

Chemistry

- Building Block : this compound serves as a building block in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

- Catalysis : Its trifluoromethyl group enhances its electron-withdrawing properties, making it useful in various catalytic reactions .

Biology

- Biological Probes : This compound is utilized in designing biological probes for studying enzyme activities and protein interactions. Its unique structure allows for selective binding to biological targets .

Medicine

- Drug Development : Investigated for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents. Its lipophilicity enhances membrane permeability, which is crucial for therapeutic efficacy .

Industry

- Agrochemicals : The compound is used in synthesizing agrochemicals, including pesticides and herbicides, due to its stability and bioactivity .

In Vivo Studies on Anti-inflammatory Activity

A study demonstrated that administration of this compound significantly reduced paw swelling in animal models induced with arthritis. This suggests a promising therapeutic role in treating inflammatory diseases .

Antimicrobial Efficacy

In clinical settings, derivatives of this compound were tested against multidrug-resistant bacterial strains. Results indicated potent antibacterial activity, outperforming several conventional antibiotics, highlighting its potential as an antimicrobial agent .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Properties |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances reactivity and selectivity |

| Biology | Biological probes for enzyme studies | Selective binding to biological targets |

| Medicine | Development of anti-inflammatory drugs | Improved bioavailability due to lipophilicity |

| Industry | Synthesis of agrochemicals | Stability and bioactivity |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzyme activities by binding to active sites or allosteric sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Key Findings :

Substituent Effects on Reactivity: The methoxy group in the target compound provides moderate electron-donating effects, stabilizing the pyridine ring against electrophilic attacks, whereas the amino group (in ) enhances nucleophilic reactivity due to lone-pair donation. The fluoro substituent () introduces strong electron-withdrawing effects, favoring Suzuki-Miyaura couplings but reducing solubility in polar solvents.

Solubility and Lipophilicity: The trifluoromethyl group (-CF₃) in all analogs increases lipophilicity, but the methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to the fluoro analog. The amino-substituted analog () exhibits higher aqueous solubility due to hydrogen-bonding capacity.

Applications in Drug Discovery :

- The target compound’s methoxy group is critical in the synthesis of Letermovir analogs (), where trifluoromethylphenyl moieties enhance antiviral activity.

- The fluoro analog () is preferred in radiolabeling studies due to fluorine’s isotopic versatility.

Research Findings and Industrial Relevance

- Synthetic Utility : The methoxy group’s steric bulk in the target compound slows reaction kinetics compared to smaller substituents (e.g., -F or -NH₂), making it ideal for controlled stepwise syntheses.

Biological Activity

2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H8F3N

- Molecular Weight : 215.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity for target proteins . The methoxy group may also contribute to the modulation of biological activity through hydrogen bonding interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies

-

Antimicrobial Study :

- A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a promising antimicrobial profile suitable for further development in pharmaceutical applications.

- Cytotoxicity Assessment :

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | MIC = 32 µg/mL |

| Cytotoxicity | HeLa | Cell growth inhibition | IC50 = 20 µM |

| Cytotoxicity | MCF-7 | Cell growth inhibition | IC50 = 15 µM |

| Enzyme Inhibition | Various Enzymes | Competitive inhibition | Specific IC50 values not available |

Research Findings

Research has shown that the trifluoromethyl group can significantly influence the pharmacokinetic properties of compounds. For instance, compounds with trifluoromethyl substitutions have been associated with enhanced potency in inhibiting serotonin uptake, which is critical for developing antidepressants . Furthermore, SAR studies indicate that modifications at the methoxy position can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution, cyanation, and purification via column chromatography. For example, intermediates like 2-methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) are used as precursors, with reaction conditions optimized at 90°C under nitrogen degassing to prevent side reactions. Purification using silica gel chromatography with ethyl acetate/hexane gradients ensures high purity .

- Key Challenges : Avoiding hydrolysis of the nitrile group and controlling regioselectivity during functionalization.

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodology :

- X-ray crystallography resolves the molecular conformation, including dihedral angles (e.g., 6.2° between aromatic rings) and hydrogen-bonding motifs (e.g., bifurcated O-H⋯(N,O) interactions). SHELXL software refines disordered CF₃ groups, with occupancy ratios of 0.39:0.61 .

- NMR (¹H/¹³C/¹⁹F) confirms substituent positions, while IR spectroscopy identifies nitrile stretches (~2200 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing CF₃ group enhances electrophilic aromatic substitution reactivity. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to avoid deactivation by the nitrile group. Monitor reaction progress via TLC with 50% ethyl acetate/hexane .

Advanced Research Questions

Q. How can crystallographic disorder in the CF₃ group be resolved during refinement?

- Methodology : Use SHELXL’s PART instruction to model disorder over two sites. Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths and angles. Validate with residual density maps and occupancy refinement (e.g., 0.61:0.39 ratio) .

- Data Contradictions : Discrepancies in thermal parameters may arise from dynamic disorder; compare with variable-temperature crystallography .

Q. What strategies mitigate competing side reactions during nitrile functionalization?

- Methodology :

- Protection/Deprotection : Temporarily mask the nitrile as a thioamide to prevent nucleophilic attack.

- Catalytic Optimization : Use Cu(I) catalysts for selective cyanation, avoiding hydrolysis under acidic conditions .

Q. How does the compound interact with biological targets in drug discovery contexts?

- Methodology :

- Docking Studies : Model interactions with enzymes like CMV protease (relevant to letermovir derivatives). The methoxy and trifluoromethyl groups enhance hydrophobic binding .

- In Vitro Assays : Evaluate antioxidant activity via DPPH/NO/H₂O₂ radical scavenging, noting EC₅₀ values for derivatives like diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to assess hydrolysis pathways of the nitrile group. Experimental validation via HPLC under accelerated degradation conditions (40–80°C, pH 1–13) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.